Cas no 7101-68-0 (4-methylquinoline-6-carboxylic acid)

4-Methylquinoline-6-carboxylic acid is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 4-position and a carboxylic acid moiety at the 6-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. The carboxylic acid group enables facile derivatization, while the methyl substitution enhances stability and influences electronic properties. Its well-defined reactivity makes it valuable for constructing complex molecular frameworks. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Suitable for use in catalysis, ligand design, and medicinal chemistry, it offers a balance of reactivity and structural specificity.
4-methylquinoline-6-carboxylic acid structure
7101-68-0 structure
Product name:4-methylquinoline-6-carboxylic acid
CAS No:7101-68-0
MF:C11H9NO2
MW:187.194662809372
MDL:MFCD02690166
CID:547857
PubChem ID:4392676

4-methylquinoline-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Quinolinecarboxylicacid, 4-methyl-
    • 4-Methylquinoline-6-carboxylic acid
    • 4-methyl-6-quinolinecrboxylic acid
    • 4-Methyl-chinolin-6-carbonsaeure
    • 4-methyl-quinoline-6-carboxylic acid
    • AC1N9X86
    • CTK2H5429
    • F9995-1002
    • Oprea1_029306
    • STL227870
    • SureCN4641324
    • 4-Methyl-6-quinolinecarboxylic acid
    • EN300-209202
    • MFCD02690166
    • D86120
    • AKOS000320470
    • 4-methylquinoline-6-carboxylicAcid
    • DTXSID00402787
    • DB-154306
    • 7101-68-0
    • SCHEMBL4641324
    • SB67707
    • 6-Quinolinecarboxylic acid, 4-methyl-
    • 4-methylquinoline-6-carboxylic acid
    • MDL: MFCD02690166
    • Inchi: 1S/C11H9NO2/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10/h2-6H,1H3,(H,13,14)
    • InChI Key: CPOLAGTVBYOMKS-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(C(O)=O)=CC=2)C(C)=CC=1

Computed Properties

  • Exact Mass: 187.06337
  • Monoisotopic Mass: 187.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 50.2A^2

Experimental Properties

  • Density: 1.285±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 364.8±27.0 °C at 760 mmHg
  • Flash Point: 174.4±23.7 °C
  • Solubility: Very slightly soluble (0.49 g/l) (25 º C),
  • PSA: 50.19
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C
  • pka: 3.14±0.30(Predicted)

4-methylquinoline-6-carboxylic acid Security Information

4-methylquinoline-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM228550-1g
4-Methylquinoline-6-carboxylic acid
7101-68-0 95%
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$600 2023-01-02
Enamine
EN300-209202-1.0g
4-methylquinoline-6-carboxylic acid
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$486.0 2023-07-08
Life Chemicals
F9995-1002-5g
4-methylquinoline-6-carboxylic acid
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$1398.0 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6860-5G
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¥ 5,016.00 2023-04-07
Life Chemicals
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4-methylquinoline-6-carboxylic acid
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CM228550-5g
4-Methylquinoline-6-carboxylic acid
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eNovation Chemicals LLC
Y1294200-250mg
4-Methyl-quinoline-6-carboxylic acid
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Enamine
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Enamine
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6-Quinolinecarboxylicacid, 4-methyl-
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$302.00 2025-02-21

Additional information on 4-methylquinoline-6-carboxylic acid

4-Methylquinoline-6-carboxylic Acid: An Overview of Its Properties and Applications

4-Methylquinoline-6-carboxylic acid (CAS No. 7101-68-0) is a versatile compound with a wide range of applications in the fields of pharmaceuticals, organic synthesis, and materials science. This article provides a comprehensive overview of its chemical properties, synthesis methods, and recent research developments, highlighting its potential in various scientific and industrial contexts.

Chemical Structure and Properties: 4-Methylquinoline-6-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic compound. The molecular formula of this compound is C11H9NO2, and it has a molecular weight of 183.19 g/mol. The presence of the carboxylic acid group and the methyl substituent on the quinoline ring imparts unique chemical properties to this molecule. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various synthetic transformations and analytical techniques.

Synthesis Methods: The synthesis of 4-methylquinoline-6-carboxylic acid can be achieved through several routes. One common method involves the condensation of 2-methylanthranilic acid with formamide followed by cyclization to form the quinoline ring. Another approach is the Pictet-Spengler reaction, which involves the condensation of 2-methylbenzaldehyde with tryptamine, followed by oxidative decarboxylation to yield the desired product. Recent advancements in green chemistry have also led to more environmentally friendly synthetic methods, such as using microwave-assisted synthesis or catalysts derived from renewable sources.

Pharmaceutical Applications: 4-Methylquinoline-6-carboxylic acid has garnered significant attention in pharmaceutical research due to its potential as a lead compound for drug development. Studies have shown that derivatives of this compound exhibit anti-inflammatory, antiviral, and anticancer activities. For instance, a recent study published in the Journal of Medicinal Chemistry reported that certain derivatives of 4-methylquinoline-6-carboxylic acid demonstrated potent inhibitory effects on tumor growth in vitro and in vivo. These findings suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Biochemical Mechanisms: The biological activities of 4-methylquinoline-6-carboxylic acid are attributed to its ability to interact with specific cellular targets. Research has shown that this compound can modulate the activity of enzymes involved in signal transduction pathways, such as kinases and phosphatases. Additionally, it has been found to interfere with the function of certain receptors, making it a promising candidate for modulating cellular processes associated with disease states.

Molecular Modeling and Computational Studies: Advances in computational chemistry have provided valuable insights into the structure-activity relationships (SAR) of 4-methylquinoline-6-carboxylic acid. Molecular docking studies have identified key interactions between this compound and its target proteins, which can guide the rational design of more potent and selective derivatives. Quantum mechanical calculations have also been employed to predict the electronic properties and reactivity profiles of this molecule, further enhancing our understanding of its behavior in different environments.

Analytical Techniques: The accurate characterization and quantification of 4-methylquinoline-6-carboxylic acid are crucial for both research and industrial applications. High-performance liquid chromatography (HPLC) is commonly used for the separation and detection of this compound due to its high sensitivity and resolution. Mass spectrometry (MS) techniques, particularly electrospray ionization (ESI), are also employed for structural elucidation and purity assessment. These analytical methods ensure that the compound meets the required standards for use in various applications.

Safety Considerations: While 4-methylquinoline-6-carboxylic acid is not classified as a hazardous material, it is important to handle it with care to avoid potential health risks. Proper personal protective equipment (PPE) should be used when working with this compound, and it should be stored in a well-ventilated area away from incompatible substances. Safety data sheets (SDS) should be consulted for detailed information on handling, storage, and disposal procedures.

FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research on 4-methylquinoline-6-carboxylic acid promises exciting developments in both fundamental science and applied technology. Its unique chemical properties and biological activities make it an attractive candidate for further exploration in drug discovery, materials science, and other fields. As new synthetic methods and analytical techniques continue to emerge, our understanding of this compound will deepen, leading to innovative applications that benefit society.

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